Home > Products > Screening Compounds P67797 > 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole - 1240568-76-6

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

Catalog Number: EVT-6477549
CAS Number: 1240568-76-6
Molecular Formula: C11H5Br2F6N3
Molecular Weight: 452.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one (Aprepitant)

  • Compound Description: Aprepitant is a potent and selective NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. It is marketed under the trade name EMEND IV. []
  • Relevance: This compound shares the central 3,5-bis(trifluoromethyl)phenyl moiety with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole. Both compounds also feature a 1,2,4-triazole ring, though substituted differently. The presence of the bis(trifluoromethyl)phenyl and triazole groups suggests a possible shared mechanism of action or similar pharmacological profiles. [, , , , , , ]

Fosaprepitant Dimeglumine (FPD)

  • Compound Description: FPD is a water-soluble prodrug of Aprepitant, rapidly converted to the active drug in vivo. It is also used for the prevention of chemotherapy-induced nausea and vomiting. []
  • Relevance: As a prodrug of Aprepitant, Fosaprepitant Dimeglumine also shares the core 3,5-bis(trifluoromethyl)phenyl and the 1,2,4-triazole ring system with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, highlighting the significance of these structural elements in this class of compounds. []

3-[-(2S,3S)-3-(((3,5-Bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-1,2,4-triazole (Compound 11)

  • Compound Description: This compound is a potent human NK1 receptor antagonist exhibiting good oral bioavailability. It represents a lead structure in the development of novel therapeutics for conditions potentially treatable with NK1 antagonists. []
  • Relevance: This molecule, alongside 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, belongs to the N-heteroarylpiperidine ether-based human NK1 antagonist family. The common 3,5-bis(trifluoromethyl)phenyl and the 1,2,4-triazole ring systems suggest a structure-activity relationship between these molecules, pointing towards the importance of these elements for their biological activity. []

5-[¿(2S,3S)-3-(((3,5-Bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone (Compound 12)

  • Compound Description: Similar to compound 11, this molecule exhibits potent human NK1 receptor antagonist activity and possesses improved oral bioavailability. Its triazolone ring demonstrates superior metabolic stability compared to other related compounds. []
  • Relevance: Both this compound and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole belong to the same class of N-heteroarylpiperidine ether-based human NK1 antagonists, and both contain the 3,5-bis(trifluoromethyl)phenyl moiety. The presence of the triazole ring, albeit in a modified form (triazolone) in compound 12, emphasizes the relevance of this heterocycle in designing NK1 antagonists. []

L-742,694 (5-[[2(S)-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one)

  • Compound Description: L-742,694 is an NK1 antagonist investigated for its potential therapeutic effects in treating anxiety and depression. []
  • Relevance: Similar to 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, this compound contains both a 3,5-bis(trifluoromethyl)phenyl group and a 1,2,4-triazole ring, emphasizing the importance of these structural motifs in the development of NK1 antagonists. []

MK-869 (5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one)

  • Compound Description: MK-869 is another NK1 antagonist researched for its therapeutic potential in treating anxiety and depression. []
  • Relevance: MK-869, similar to 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, features a 3,5-bis(trifluoromethyl)phenyl group and a 1,2,4-triazole ring. The recurring presence of these groups in NK1 antagonists suggests their crucial role in binding to the target receptor and eliciting biological activity. []

L-760,735-F (4-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine)

  • Compound Description: L-760,735-F is an NK1 antagonist evaluated for its efficacy in treating anxiety and depression. []
  • Relevance: L-760,735-F shares the 3,5-bis(trifluoromethyl)phenyl group with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole and, despite having a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, the structural similarities point towards a potential for similar pharmacological profiles. []

L-733,060 ((2S,3S)3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine) and L-733,061 ((2R,3R)-3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine)

  • Compound Description: These are enantiomeric NK1 antagonists investigated for their therapeutic potential in treating anxiety and depression. []
  • Relevance: Both L-733,060 and L-733,061 contain the 3,5-bis(trifluoromethyl)phenyl moiety, which is also present in 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole. The presence of this shared structural feature across various NK1 antagonists highlights its significance for the biological activity of these compounds. []

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (Compound 9a)

  • Compound Description: This compound is a potent NK-1 antagonist synthesized using regioselective pyridine metallation chemistry. []
  • Relevance: Both compound 9a and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole share the 3,5-bis(trifluoromethyl)phenyl group and contain a substituted triazole ring, indicating their potential for similar pharmacological activity as NK-1 antagonists. []

[l-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (Compound 16a)

  • Compound Description: Compound 16a is another potent NK-1 antagonist synthesized via regioselective pyridine metallation. []
  • Relevance: This compound and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole both possess the 3,5-bis(trifluoromethyl)phenyl group and include a substituted triazole ring. The similar structures suggest their belonging to the same class of NK-1 antagonists and potential for shared mechanisms of action. []
Overview

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is a complex heterocyclic compound characterized by a triazole ring substituted with bromine and trifluoromethyl groups. The molecular formula for this compound is C13H8Br2F6N4, and it is recognized for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.

Source

This compound can be sourced from various chemical suppliers and databases, including PubChem and specialized chemical vendors. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in drug discovery and development.

Classification

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole falls under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Its specific classification within this group is influenced by the presence of bromine and trifluoromethyl substituents, which significantly affect its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole typically involves several key steps:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
  2. Bromination: The introduction of bromine atoms at the 3 and 5 positions of the triazole ring can be accomplished through electrophilic bromination.
  3. Substitution with Trifluoromethylphenylmethyl Group: This final step involves nucleophilic substitution where the trifluoromethylphenylmethyl group is introduced into the triazole framework.

Technical Details

The reaction conditions for these steps often require careful temperature control and the use of solvents that promote solubility and reactivity. Catalysts may also be employed to enhance yields.

Molecular Structure Analysis

Structure

The molecular structure of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole features:

  • A triazole ring that provides a planar structure conducive to interaction with biological targets.
  • Bromine substituents at the 3 and 5 positions enhance the compound's reactivity.
  • A trifluoromethyl group at the phenyl position increases lipophilicity and metabolic stability.
Chemical Reactions Analysis

Reactions

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole can participate in several chemical reactions:

  • Nucleophilic substitutions due to the electrophilic nature of the bromine atoms.
  • Electrophilic aromatic substitutions facilitated by the electron-withdrawing trifluoromethyl groups.

Technical Details

The reactivity of this compound is significantly influenced by its electron distribution and steric factors introduced by bulky substituents like trifluoromethyl groups.

Mechanism of Action

Process

In medicinal chemistry applications, 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole may act as a ligand for various receptors or enzymes. The mechanism typically involves:

  • Binding to target sites on proteins or enzymes.
  • Modulating biological pathways through inhibition or activation mechanisms.

Data

The presence of trifluoromethyl groups can enhance binding affinity due to increased lipophilicity and better interaction with hydrophobic regions of target proteins.

Physical and Chemical Properties Analysis

Physical Properties

This compound typically exhibits:

  • A solid state at room temperature.
  • High thermal stability due to its heterocyclic structure.

Chemical Properties

Key chemical properties include:

  • High reactivity due to electrophilic bromine atoms.
  • Potential for forming coordination complexes with metals or other ligands.

Relevant data such as melting point and solubility would depend on specific experimental conditions but are crucial for practical applications in laboratories.

Applications

Scientific Uses

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole has several notable applications:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to modulate biological targets effectively.
  • Biochemical Research: The compound serves as a tool in studying enzyme mechanisms or receptor interactions.
  • Agricultural Chemistry: Its properties may also lend themselves to use in developing agrochemicals or pesticides due to its biological activity against pests or pathogens.

Properties

CAS Number

1240568-76-6

Product Name

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole

Molecular Formula

C11H5Br2F6N3

Molecular Weight

452.98 g/mol

InChI

InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2

InChI Key

BZOQFAPDCBUGRR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.